6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxalinedione derivative that acts as a potent and competitive antagonist for non-NMDA (N-methyl-D-aspartate) glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes [, , , , , ]. Its primary role in scientific research is to investigate the physiological functions and pharmacological properties of these receptors, as well as their involvement in various neurological processes. [, , , , , , , , , , , , , , , ].
CNQX can be synthesized through several methods, with one common approach involving the reaction of 2,3-dihydroxyquinoxaline with cyanogen bromide. The synthesis typically proceeds through the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .
The molecular structure of CNQX features a quinoxaline backbone substituted with a cyano group and a nitro group. The structural formula can be depicted as follows:
The molecular weight of CNQX is approximately 232.16 g/mol, and it exhibits distinct electronic properties due to its functional groups .
CNQX participates in various chemical reactions primarily related to its role as a receptor antagonist:
The IC₅₀ values for CNQX are approximately 0.3 µM for AMPA receptors and 1.5 µM for kainate receptors, indicating its potency as an antagonist .
CNQX exerts its pharmacological effects primarily through competitive antagonism at AMPA and kainate receptors. The mechanism involves:
The compound is characterized by its high purity (≥99% HPLC) when obtained from reputable suppliers .
CNQX has several important applications in scientific research:
The quinoxalinedione scaffold originated from systematic efforts to develop excitatory amino acid antagonists that could discriminate between receptor subtypes. Early glutamate receptor antagonists like γ-D-glutamylglycine exhibited limited selectivity and potency. In 1988, Honoré and colleagues synthesized CNQX as part of a series exploring quinoxaline ring substitutions. This work demonstrated that introducing electron-withdrawing groups (cyano and nitro) at positions C6 and C7 conferred superior antagonism at α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors [1] [3]. The discovery timeline reveals iterative optimization:
Table 1: Key Milestones in Quinoxalinedione Development
Year | Compound | Key Advancement | Reference |
---|---|---|---|
1988 | CNQX | First potent competitive AMPA/kainate antagonist (IC₅₀: AMPA = 0.3 μM; kainate = 1.5 μM) | Honoré et al. [1] [3] |
1988 | DNQX (6,7-dinitroquinoxaline-2,3-dione) | Improved solubility but retained NMDA glycine-site activity | Watkins et al. [3] [9] |
1990 | NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) | Enhanced AMPA selectivity and reduced glycine-site affinity | Sheardown et al. [9] |
CNQX’s identification enabled the first conclusive evidence that non-NMDA receptors mediate fast excitatory postsynaptic potentials, fundamentally reshaping synaptic physiology research [1] [4].
CNQX competitively antagonizes AMPA and kainate receptors by binding within the glutamate recognition site, preventing agonist-induced channel opening. Electrophysiological studies establish its preferential blockade:
Table 2: Receptor Affinity Profile of CNQX
Receptor Type | IC₅₀ (μM) | Primary Mechanism | Functional Consequence |
---|---|---|---|
AMPA | 0.3–0.4 | Competitive antagonism | Suppression of fast excitatory synaptic currents |
Kainate | 1.5–4.0 | Competitive antagonism | Inhibition of slow excitatory potentials |
NMDA glycine site | 25.0 | Noncompetitive antagonism | Partial NMDA current reduction at high concentrations |
Crucially, CNQX lacks activity at metabotropic glutamate receptors, enabling selective blockade of ionotropic transmission. In hippocampal slices, 2–5 μM CNQX abolishes Schaffer collateral-evoked excitatory postsynaptic potentials while sparing gamma-aminobutyric acid (GABA)-ergic inhibition [3] [8]. However, its pharmacological profile reveals complexities:
These findings underscore CNQX’s utility in isolating GABAergic currents and revealing crosstalk between electrical and chemical synapses.
CNQX (Chemical Abstracts Service registry number 115066-14-3) belongs to the quinoxalinedione class, characterized by a bicyclic structure with fused benzene and pyrazine rings. Its systematic name is 6-cyano-7-nitroquinoxaline-2,3-dione, with the molecular formula C₉H₄N₄O₄ and molecular weight 232.15 g/mol [1] [3] [5].
Table 3: Structural Analysis of CNQX
Feature | Chemical Attribute | Functional Role |
---|---|---|
Core scaffold | Quinoxaline-2,3-dione | Forms planar structure for receptor binding |
C6 substitution | Cyano group (–C≡N) | Enhances AMPA affinity and electron withdrawal |
C7 substitution | Nitro group (–NO₂) | Increases acidity and hydrogen-bonding capacity |
Hydrogen-bond acceptors | Carbonyl oxygens (C2=O, C3=O) and nitro oxygen | Binds to ligand-binding domain residues |
Solubility | DMSO-soluble (100 mM); water-insoluble | Limits in vivo applications without derivatization |
The dione moiety at positions 2 and 3 enables hydrogen bonding with arginine and threonine residues in the glutamate-binding pocket. Nitro and cyano substitutions at positions 7 and 6, respectively, confer electron deficiency, strengthening interactions with hydrophobic receptor subsites [3] [6]. Crystallographic analyses confirm that these groups stabilize the antagonist-bound conformation of AMPA receptor ligand-binding domains, preventing domain closure essential for channel activation [3].
Structure-activity relationship studies reveal:
The sodium salt variant (CNQX disodium) improves aqueous solubility for physiological experiments but retains identical receptor specificity [3]. Despite subsequent development of more selective antagonists (e.g., NBQX), CNQX remains a benchmark compound for studying non-NMDA receptor function due to its well-characterized pharmacology and synthetic accessibility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: